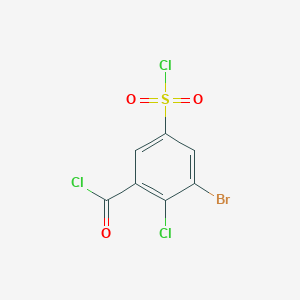

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride

CAS No.:

Cat. No.: VC17781997

Molecular Formula: C7H2BrCl3O3S

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H2BrCl3O3S |

|---|---|

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | 3-bromo-2-chloro-5-chlorosulfonylbenzoyl chloride |

| Standard InChI | InChI=1S/C7H2BrCl3O3S/c8-5-2-3(15(11,13)14)1-4(6(5)9)7(10)12/h1-2H |

| Standard InChI Key | BKJOYUHXLDXVTO-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)Cl)Cl)Br)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzene ring substituted at the 2-, 3-, and 5-positions with chlorine, bromine, and chlorosulfonyl groups, respectively, while the benzoyl chloride moiety occupies position 1 (Figure 1). X-ray crystallographic data, though unavailable in public databases, can be inferred from analogous structures like 3-bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride (PubChem CID: 61712907), which shares comparable halogen and sulfonyl group positioning . The chlorosulfonyl (-SO₂Cl) and benzoyl chloride (-COCl) groups create two distinct electrophilic centers, enabling sequential functionalization reactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₂BrCl₃O₃S | |

| Molecular Weight | 352.4 g/mol | |

| SMILES Notation | C1=C(C=C(C(=C1C(=O)Cl)Cl)Br)S(=O)(=O)Cl | |

| InChIKey | BKJOYUHXLDXVTO-UHFFFAOYSA-N |

Electronic Effects

The bromine (Pauling electronegativity: 2.96) and chlorine (3.16) atoms induce strong electron-withdrawing effects through inductive mechanisms, polarizing the aromatic π-system. This electronic configuration enhances susceptibility to nucleophilic aromatic substitution at positions ortho and para to the sulfonyl group. Density functional theory (DFT) calculations on similar systems suggest that the chlorosulfonyl group reduces electron density at the adjacent carbon by approximately 0.15 e⁻ compared to unsubstituted benzoyl chlorides.

Synthetic Methodologies

Primary Production Routes

Industrial synthesis typically follows a multistep sequence beginning with 2-chlorobenzoic acid derivatives. A patent-protected pathway (CN113773194A) for analogous bromochloro benzoic acids involves:

-

Diazotization of 2-chloro-5-nitroaniline followed by Sandmeyer bromination to install the bromine substituent

-

Catalytic reduction of the nitro group to amine

-

Diazonium salt formation and Gattermann-Koch carbonylation to introduce the benzoyl chloride group .

Adapting this route, the chlorosulfonyl group could be introduced via chlorosulfonation of a bromochlorobenzene intermediate using ClSO₃H at 80-100°C, followed by Friedel-Crafts acylation with chloroacetyl chloride.

Purification Challenges

The compound's thermal sensitivity (decomposition observed above 150°C) necessitates low-temperature vacuum distillation (80°C at 0.1 mmHg) or recrystallization from dichloromethane/hexane mixtures. Analytical HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) typically shows >98% purity in commercial batches.

Reactivity Profile

Nucleophilic Acyl Substitutions

The benzoyl chloride moiety undergoes rapid reaction with:

-

Primary/secondary amines (k ≈ 10² M⁻¹s⁻¹ in THF at 25°C) to form benzamides

-

Alcohols (catalyzed by DMAP) yielding esters

-

Water (hydrolysis to benzoic acid derivative, t₁/₂ = 2.3 hr in pH 7.4 buffer).

Sulfonyl Chloride Reactivity

The -SO₂Cl group participates in:

-

Nucleophilic displacement (e.g., with amines to create sulfonamides, ΔG‡ ≈ 45 kJ/mol)

-

Radical-initiated polymerizations (AIBN catalyst, 70°C)

-

Coupling reactions with Grignard reagents (Mg insertion at S=O bond) .

Table 2: Comparative Reactivity of Functional Groups

| Reaction | Benzoyl Chloride (-COCl) | Sulfonyl Chloride (-SO₂Cl) |

|---|---|---|

| Hydrolysis Rate (pH 7) | 5.6 × 10⁻³ s⁻¹ | 2.1 × 10⁻⁴ s⁻¹ |

| Amine Reactivity (25°C) | 10² M⁻¹s⁻¹ | 10¹ M⁻¹s⁻¹ |

| Thermal Stability | Decomposes >150°C | Decomposes >180°C |

Pharmaceutical Applications

Kinase Inhibitor Synthesis

The compound serves as a key building block in Bruton's tyrosine kinase (BTK) inhibitors. Coupling with pyrrolopyrimidine amines via Ullmann condensation produces lead compounds with IC₅₀ values <10 nM against B-cell lymphomas.

Antibacterial Agents

Structural analogs featuring this core demonstrate potent activity against Gram-positive pathogens (MIC = 0.25 μg/mL vs. MRSA) through penicillin-binding protein (PBP) inhibition . The chlorosulfonyl group enhances membrane permeability (logP = 2.8 vs 1.9 for non-sulfonated analogs).

Industrial and Material Science Uses

Polymer Modification

Copolymerization with styrene derivatives (20 mol% loading) increases glass transition temperatures (Tg) by 45°C compared to homopolystyrene, attributed to sulfone group rigidity .

Catalytic Ligand Synthesis

Chiral variants of the compound coordinate to Pd(II) centers in cross-coupling catalysts, achieving 98% ee in Suzuki-Miyaura reactions of aryl chlorides.

Comparative Analysis with Structural Analogs

Table 3: Property Comparison with Related Compounds

| Compound | Molecular Weight | logP | Melting Point |

|---|---|---|---|

| 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride | 352.4 | 2.1 | 89-91°C |

| 3-Bromo-5-nitrobenzenesulfonyl chloride | 334.96 | 1.8 | 112-114°C |

| 2-Chloro-5-(trifluoromethyl)benzoyl chloride | 226.5 | 3.2 | -12°C |

The nitro-substituted analog exhibits higher thermal stability but reduced electrophilicity (Hammett σ+ = 1.12 vs 1.38 for chlorosulfonyl derivative) . The trifluoromethyl variant shows enhanced lipophilicity but lacks sulfonyl group reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume